ZINC13466751
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Overview
Description
ZINC13466751 is a potent inhibitor of the interaction between hypoxia-inducible factor 1 alpha (HIF-1α) and von Hippel-Lindau protein (pVHL), with an IC50 value of 2.0 µM . This compound is primarily used in scientific research to study the regulation of HIF-1α, which plays a crucial role in cellular responses to low oxygen levels (hypoxia).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZINC13466751 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as chromatography .
Industrial Production Methods
Industrial production of this compound is carried out under strict quality control conditions to ensure high purity and consistency. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research applications .
Chemical Reactions Analysis
Types of Reactions
ZINC13466751 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often derivatives of the original compound with modified functional groups .
Scientific Research Applications
ZINC13466751 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between HIF-1α and pVHL, and to develop new inhibitors targeting this interaction
Biology: Employed in cellular and molecular biology research to investigate the role of HIF-1α in hypoxia and related cellular processes
Medicine: Explored for its potential therapeutic applications in diseases where HIF-1α plays a critical role, such as cancer, chronic anemia, and ischemia
Industry: Utilized in the development of new drugs and therapeutic agents targeting HIF-1α and related pathways
Mechanism of Action
ZINC13466751 exerts its effects by inhibiting the interaction between HIF-1α and pVHL. This interaction is crucial for the degradation of HIF-1α under normoxic conditions. By inhibiting this interaction, this compound stabilizes HIF-1α, allowing it to accumulate and activate the transcription of target genes involved in the cellular response to hypoxia . The molecular targets and pathways involved include the HIF-1α signaling pathway and the ubiquitin-proteasome system .
Comparison with Similar Compounds
ZINC13466751 is unique in its potent inhibition of the HIF-1α/pVHL interaction. Similar compounds include:
ZINC04394452: Another inhibitor of the HIF-1α/pVHL interaction with comparable activity.
ZINC09660015: A compound with similar inhibitory effects on the HIF-1α/pVHL interaction.
PX-478: A selective HIF-1α inhibitor with oral activity and blood-brain barrier permeability
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications .
Properties
IUPAC Name |
5-methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-15-19(20(26)25(23-15)18-5-3-2-4-6-18)22-21-16-7-9-17(10-8-16)24-11-13-27-14-12-24/h2-10,23H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLMVWHZMFTKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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